molecular formula C12H17BClNO2 B3032229 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1269233-01-3

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B3032229
CAS RN: 1269233-01-3
M. Wt: 253.53
InChI Key: JWWBQCGHXVOJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" is not directly studied in the provided papers. However, the papers do discuss related compounds which can provide insights into the chemical behavior and properties that might be expected from the compound . For instance, the use of chloro and aniline groups in various molecular structures is a common theme across the studies .

Synthesis Analysis

The synthesis of related chloro-aniline compounds typically involves multi-step reactions, including hydrolysis, reduction, and addition reactions . For example, 2-Chloro-4-aminophenol was synthesized from 3,4-dichloronitrobenzene by high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . This suggests that the synthesis of the compound may also involve similar steps and reagents.

Molecular Structure Analysis

The molecular structure of chloro-aniline derivatives has been extensively studied using various spectroscopic methods and quantum chemical calculations . Density functional theory (DFT) computations are commonly used to derive optimized geometries and to analyze the vibrational wavenumbers, which can provide insights into the presence of functional groups and the influence of substituents on the molecule's structure .

Chemical Reactions Analysis

The reactivity of chloro-aniline compounds can be inferred from their vibrational spectra and molecular orbital calculations, such as natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis . These studies can reveal the delocalization of electron density and potential sites for chemical reactions. The presence of a chloro substituent can significantly affect the vibrational wavenumbers and reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-aniline derivatives, such as their thermodynamic parameters and potential energy distributions, can be studied through spectroscopic and computational methods . The influence of different substituents on these properties is a key area of investigation. For example, the presence of a trifluoromethyl group has been shown to affect the vibrational characteristics and thermodynamic behavior of the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

One study focuses on the synthesis, crystal structure, and vibrational properties of derivatives of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. These compounds were synthesized and characterized by spectroscopy and single-crystal X-ray diffraction. DFT calculations were used for comparative analysis of spectroscopic data, geometrical parameters, and other molecular characteristics, demonstrating the utility of these compounds in the analysis of molecular structures and vibrational properties (Qing-mei Wu et al., 2021).

Fluorescence Probes for H2O2 Detection

Another research avenue involves the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2), a critical molecule in biological systems and industrial processes. These probes exhibit "Off–On" fluorescence responses towards H2O2, demonstrating the potential of derivatives for developing sensitive and selective chemical sensors (Emma V Lampard et al., 2018).

Chemical Synthesis

The compound has been utilized in the synthesis of biologically active molecules, such as 6-aminophenanthridines, via a Suzuki–Miyaura coupling reaction. This highlights its role as an intermediate in creating compounds with potential biological applications (Fabienne Gug et al., 2005).

Energy Storage and Conversion

In energy technology, derivatives have been investigated as electrolyte additives in fluoride shuttle batteries. Their structural variations affect the electrolyte's ability to dissolve metal salts, which is crucial for battery performance. This underscores the importance of such compounds in developing advanced materials for energy storage and conversion (A. C. Kucuk & T. Abe, 2020).

Safety and Hazards

This compound is classified as an irritant . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using appropriate safety measures .

properties

IUPAC Name

2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWBQCGHXVOJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162676
Record name 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269233-01-3
Record name 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269233-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-al)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.